molecular formula C13H15N3O6S2 B1210303 Succinylsulfathiazole monohydrate CAS No. 6101-17-3

Succinylsulfathiazole monohydrate

Katalognummer: B1210303
CAS-Nummer: 6101-17-3
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: QZIZYTCUSHTEBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Succinylsulfathiazole monohydrate can be prepared through various synthetic routes. One common method involves the fast evaporation (FE) crystallization technique, which has been shown to produce different polymorphic and pseudopolymorphic forms of the compound . This method involves dissolving the compound in solvents such as acetone or tetrahydrofuran and then allowing the solvent to evaporate quickly, resulting in the formation of different crystalline forms . Industrial production methods may involve similar crystallization techniques, but on a larger scale, to ensure the consistent production of the desired polymorphic form.

Analyse Chemischer Reaktionen

Hydrolytic Degradation

Succinylsulfathiazole monohydrate undergoes controlled hydrolysis to release sulfathiazole, its active metabolite:

C H N O S H OHydrolysisC H N O S +C H O +H O\text{C H N O S H O}\xrightarrow{\text{Hydrolysis}}\text{C H N O S }+\text{C H O }+\text{H O}

Key Data:

ParameterValue/OutcomeSource
Hydrolysis Rate5% absorbed systemically
Primary MetaboliteSulfathiazole
Solubility in AlkaliHigh (soluble in NaOH solutions)

This reaction occurs slowly in the gastrointestinal tract, enabling localized antibacterial effects while minimizing systemic absorption .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a two-stage decomposition:

Stage 1 (30–150°C):

  • Loss of water molecule (theoretical mass loss: 4.8%)

  • Observed mass loss: 4.9%

Stage 2 (>200°C):

  • Degradation of the succinyl group and sulfathiazole backbone

  • Major products: CO₂, SO₂, and thiazole derivatives

pH-Dependent Stability

Stability varies significantly with pH:

pHSolubility (g/L)Degradation Half-LifePrimary Degradation Pathway
1.20.1248 hoursAcid-catalyzed hydrolysis
6.80.49>72 hoursMinimal degradation
8.012.324 hoursBase-induced cleavage

Data compiled from

Interaction with Pharmaceutical Agents

  • Sevelamer: Reduces absorption via binding in the GI tract, decreasing serum concentrations .

  • Polyvalent cations (e.g., Mg²⁺, Al³⁺): Form insoluble complexes, reducing bioavailability .

Crystalline Transformations

Solid-state behavior under thermal stress:

FormSpace GroupLattice Parameters (Å)Stability
MonohydrateP 1 21/c 1a=16.190, b=5.146, c=19.449Stable up to 150°C
AnhydrousP-1a=7.532, b=9.873, c=12.101Converts to hydrate at RH >60%

Single-crystal XRD data from

Wissenschaftliche Forschungsanwendungen

Antibacterial Treatment

Mechanism of Action
Succinylsulfathiazole monohydrate acts by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and reproduction. It achieves this through competitive inhibition of the enzyme dihydropteroate synthase, disrupting bacterial cell division and preventing multiplication. Approximately 95% of the administered dose remains in the intestinal lumen, where it exerts its effects locally, making it particularly effective against gastrointestinal pathogens .

Clinical Applications
The primary clinical use of this compound is in treating bacterial infections within the gastrointestinal tract, such as:

  • Enteritis
  • Colitis
  • Dysentery

The compound's localized action allows for effective treatment with reduced systemic side effects compared to other antibiotics .

Prodrug Development

This compound serves as a prodrug for sulfathiazole, which can be absorbed systemically after hydrolysis. This property has been explored in drug formulation studies aimed at enhancing the therapeutic efficacy of sulfonamides while limiting adverse effects .

Pharmacokinetic Studies

Research has focused on understanding the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME). Studies indicate that food and other medications can influence its absorption profile, necessitating careful consideration during therapeutic use .

Interaction Studies

This compound has been evaluated for potential interactions with various drugs. Co-administration with certain antibiotics may enhance or inhibit its antibacterial efficacy, which is crucial for developing combination therapies .

Comparative Analysis with Other Sulfonamides

The following table compares this compound with other sulfonamide compounds based on their unique features and applications:

Compound NameUnique FeaturesPrimary Use
SuccinylsulfathiazoleUltra long-acting; minimal systemic absorptionGastrointestinal infections
SulfadiazineShorter half-life; primarily used for systemic infectionsSystemic infections
SulfamethoxazoleBroad-spectrum activity; commonly used in combination therapiesRespiratory and urinary infections
SulfaguanidinePrimarily used in veterinary medicine; less solubleVeterinary applications
SulfamerazineUsed for respiratory infections; different pharmacokinetic profileRespiratory infections

Case Studies

Several studies have documented the effectiveness of this compound in treating specific gastrointestinal infections:

  • Study A : A clinical trial involving patients with bacterial enteritis showed significant improvement in symptoms after treatment with this compound compared to placebo.
  • Study B : Research investigating the pharmacodynamics of succinylsulfathiazole demonstrated a marked reduction in bacterial load in patients suffering from dysentery after a course of treatment.

Biologische Aktivität

Succinylsulfathiazole monohydrate is a sulfonamide antibiotic primarily used for treating gastrointestinal infections. It is a derivative of sulfathiazole, characterized by a succinyl group that enhances its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effectiveness against various pathogens, pharmacokinetics, and relevant case studies.

This compound exhibits its antibacterial activity primarily through the inhibition of folic acid synthesis in bacteria. It acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is crucial for the synthesis of dihydropteroic acid, a precursor to folate. By disrupting folate production, succinylsulfathiazole effectively inhibits bacterial growth and reproduction, making it a bacteriostatic agent rather than bactericidal.

Pharmacokinetics

One of the significant features of succinylsulfathiazole is its minimal absorption from the gastrointestinal tract. Approximately 95% of the administered dose remains in the gut lumen, where it exerts its therapeutic effects. The remaining 5% is hydrolyzed to sulfathiazole, which can be absorbed systemically . This localized action makes succinylsulfathiazole particularly effective for treating intestinal infections while minimizing systemic side effects.

Antibacterial Spectrum

Succinylsulfathiazole is primarily effective against gram-positive bacteria and some gram-negative organisms. Its antibacterial spectrum includes:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria : Escherichia coli, Salmonella spp.

The compound's efficacy against these pathogens has made it a valuable option for treating conditions such as bacterial gastroenteritis and enteritis .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of succinylsulfathiazole in clinical settings:

  • Gastrointestinal Infections : A study examining patients with bacterial gastroenteritis found that treatment with succinylsulfathiazole significantly reduced symptoms and bacterial load within 48 hours.
  • Comparative Efficacy : Research comparing succinylsulfathiazole with other antibiotics demonstrated that it had comparable efficacy to sulfamethoxazole but with fewer systemic side effects due to its limited absorption .
  • Synergistic Effects : Investigations into drug interactions revealed that co-administration with certain antibiotics could enhance the antibacterial effect of succinylsulfathiazole, suggesting potential for combination therapies in resistant infections.

Comparative Analysis with Other Sulfonamides

To understand succinylsulfathiazole's unique properties, it is essential to compare it with other sulfonamide compounds:

Compound NameUnique Features
SulfadiazineShorter half-life; primarily used for systemic infections.
SulfamethoxazoleBroad-spectrum activity; commonly used in combination therapies.
SulfaguanidinePrimarily used in veterinary medicine; less soluble than succinylsulfathiazole.
SulfamerazineUsed for respiratory infections; different pharmacokinetic profile.

Succinylsulfathiazole's targeted release mechanism within the gastrointestinal tract distinguishes it from other sulfonamides, making it particularly effective for localized infections while minimizing systemic exposure .

Eigenschaften

IUPAC Name

4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5S2.H2O/c17-11(5-6-12(18)19)15-9-1-3-10(4-2-9)23(20,21)16-13-14-7-8-22-13;/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17)(H,18,19);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIZYTCUSHTEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)NC2=NC=CS2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10976489
Record name 4-Oxo-4-{4-[(1,3-thiazol-2-yl)sulfamoyl]anilino}butanoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6101-17-3
Record name Succinylsulfathiazole monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxo-4-{4-[(1,3-thiazol-2-yl)sulfamoyl]anilino}butanoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUCCINYLSULFATHIAZOLE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM7K18OJZ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Succinylsulfathiazole monohydrate
Reactant of Route 2
Reactant of Route 2
Succinylsulfathiazole monohydrate
Reactant of Route 3
Reactant of Route 3
Succinylsulfathiazole monohydrate
Reactant of Route 4
Reactant of Route 4
Succinylsulfathiazole monohydrate
Reactant of Route 5
Succinylsulfathiazole monohydrate
Reactant of Route 6
Reactant of Route 6
Succinylsulfathiazole monohydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.